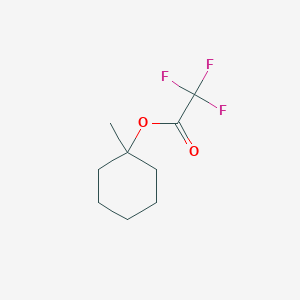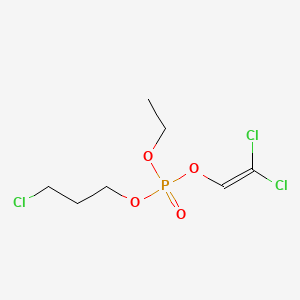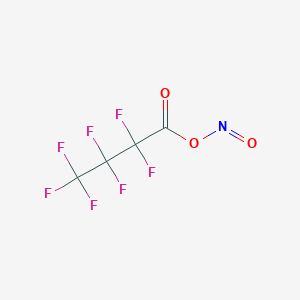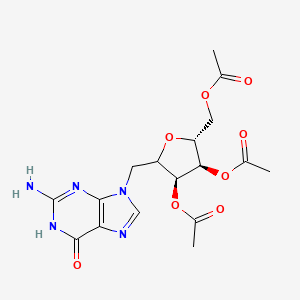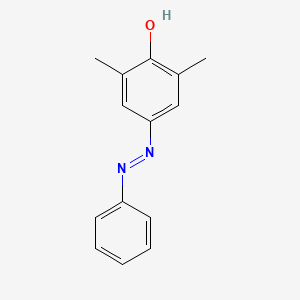
Phenol, 2,6-dimethyl-4-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-dimethyl-4-(phenylazo)- is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a phenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- is typically carried out in large reactors where temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Phenol, 2,6-dimethyl-4-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its ability to undergo azo-hydrazone tautomerism, which allows it to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can participate in electron transfer reactions, influencing redox processes in biological systems.
Comparaison Avec Des Composés Similaires
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Lacks the methyl groups at positions 2 and 6, making it less sterically hindered.
Phenol, 2,4-dimethyl-: Does not contain the azo group, thus lacking the vibrant color and specific reactivity associated with azo compounds.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, providing different steric and electronic properties.
Phenol, 2,6-dimethyl-4-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
203315-02-0 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
Clé InChI |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


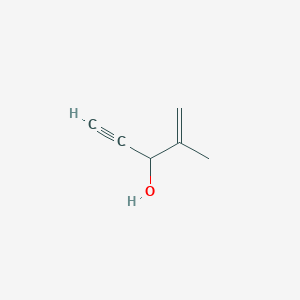
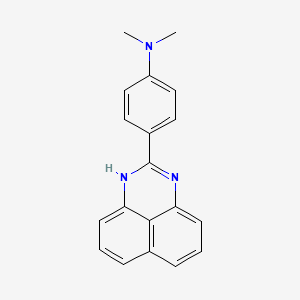
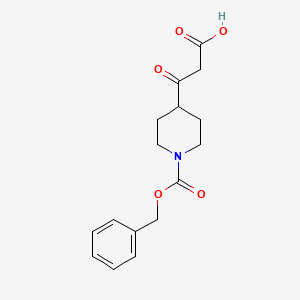
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)

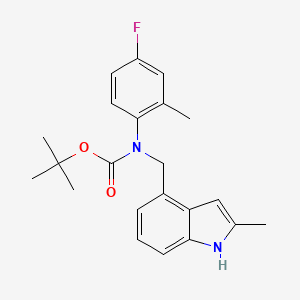
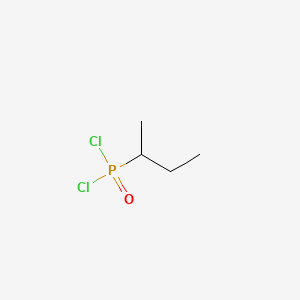
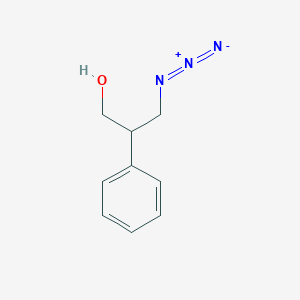
![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

